CHM-1 is a synthetic quinolone derivative [ [], [], [], [], [] ] belonging to the 2-phenyl-4-quinolone class of compounds. [ [], [] ] It has emerged as a promising antitumor agent in preclinical studies, exhibiting potent and selective anticancer activity against various human cancer cell lines. [ [], [], [], [], [], [], [], [], [], [], [] ]
CHM-1 is synthesized through a multi-step process involving condensation reactions and cyclization steps. [ [], [] ] A key step involves the synthesis of a 2-phenyl-4-quinolone core structure, followed by the introduction of substituents at specific positions on the quinolone ring system. The synthesis of its monosodium phosphate salt (CHM-1-P-Na), aimed at enhancing its hydrophilicity for intravenous and oral administration, has also been achieved. [ [] ]
CHM-1's chemical reactivity has been explored in the context of its interaction with biological targets, such as tubulin and insulin-like growth factor-1 receptor (IGF-1R). [ [], [], [] ] The compound binds to tubulin at the colchicine-binding site, inhibiting tubulin polymerization and disrupting microtubule organization, ultimately leading to mitotic arrest. [ [], [] ] CHM-1 has also been shown to have a significant effect on the tyrosine autophosphorylation of IGF-1R. [ [] ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: